Mebenoside, (1R)-

Description

Mebenoside, (1R)- is a pharmaceutical compound classified under the designated entrusted pharmaceuticals in regulatory frameworks, as indicated by its inclusion in international tariff schedules (CAS: 2931.00) . The "(1R)" designation specifies its stereochemistry, implying that the compound's biological activity or pharmacokinetics may depend on its chiral configuration .

Properties

CAS No. |

20822-89-3 |

|---|---|

Molecular Formula |

C28H32O6 |

Molecular Weight |

464.5 g/mol |

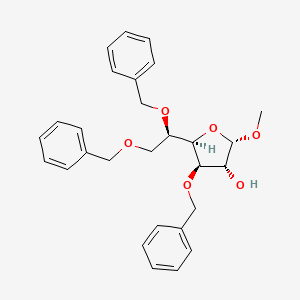

IUPAC Name |

(2S,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol |

InChI |

InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28+/m1/s1 |

InChI Key |

MYVXMYUGQJQBIV-FXGKLIOSSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Canonical SMILES |

COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mebenoside, (1R)- involves several steps. One common method includes the use of benzyl alcohol derivatives and specific reaction conditions to achieve the desired stereochemistry . The process typically involves the protection of hydroxyl groups, selective oxidation, and subsequent deprotection to yield the final product.

Industrial Production Methods

Industrial production of Mebenoside, (1R)- often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are commonly applied to enhance efficiency and sustainability .

Chemical Reactions Analysis

Current Data Limitations

The search results do not include any experimental or theoretical studies on Mebenoside, (1R)- . Key gaps include:

-

Reaction mechanisms : No data on hydrolysis, enzymatic degradation, or stability under physiological conditions.

-

Synthetic pathways : Absence of information on precursors, reagents, or intermediates involved in its synthesis.

-

Environmental interactions : No details on photodegradation, microbial metabolism, or chemical stability in different matrices.

Recommendations for Research

To investigate Mebenoside’s chemical reactions, consider the following approaches:

2.1. Literature Review

-

Specialized Databases : Consult PubChem , ChemSpider , or SciFinder for proprietary or patent-related reaction data.

-

Pharmacokinetic Studies : Search for metabolism studies in journals like Journal of Pharmaceutical Sciences or Drug Metabolism and Disposition.

-

Mechanistic Analysis : Use computational tools (e.g., Gaussian, DFT) to model potential reaction pathways, such as ester hydrolysis or ring-opening reactions.

2.2. Experimental Methods

| Method | Purpose |

|---|---|

| LC-MS/MS | Identify degradation products under simulated physiological conditions. |

| pH-Dependent Stability | Evaluate hydrolysis kinetics in acidic/basic buffers. |

| Enzymatic Assays | Test susceptibility to esterases or cytochrome P450 enzymes. |

General Relevance of Search Results

While the provided sources do not directly address Mebenoside, they highlight methodologies applicable to studying its reactivity:

-

Bioorthogonal Reactions ( ): Techniques like cyclooctyne-azide click chemistry could inspire strategies for studying Mebenoside’s interactions with biological systems.

-

Supramolecular Assembly ( ): Insights into controlled chemical transformations in cellular environments may inform in vivo reaction studies.

-

Balancing Equations ( ): Core principles of stoichiometry and ionic reactions could guide theoretical modeling of Mebenoside’s stability.

Scientific Research Applications

Mebenoside, (1R)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is investigated for its anti-inflammatory properties and potential therapeutic effects.

Medicine: Research explores its potential use in treating inflammatory diseases and other medical conditions.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Mebenoside, (1R)- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

The comparison focuses on compounds sharing stereochemical features (1R configuration) or functional groups (e.g., benzamide, sulfonate) that may relate to Mebenoside’s properties.

Structural Analogues with (1R) Configuration

a. Benzamide, N-[(1R)-2-hydroxy-1-phenylethyl]

- Structure : Features a benzamide group attached to a chiral (1R)-2-hydroxy-1-phenylethyl backbone .

- Relevance : Demonstrates the role of stereochemistry in molecular recognition, as the (1R) configuration likely influences hydrogen bonding and solubility.

- Applications : Used in chiral synthesis and pharmacological studies targeting receptor specificity .

b. Levalbuterol Related Compound F

- Structure: (1R)-1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol .

- Relevance : Highlights the importance of (1R) configurations in β-adrenergic agonists, where stereochemistry affects binding to adrenergic receptors.

- Applications : Pharmaceutical reference standard for respiratory therapies .

c. (1R,2S,3R,4R,5R)-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl 4-methylbenzenesulfonate

- Structure : A bicyclic sulfonate with multiple chiral centers, including (1R) .

- Relevance : Sulfonate groups enhance solubility and stability, while the (1R) configuration may dictate metabolic pathways.

Functional Group Comparison

a. Sulfonimidate Derivatives

- Example : (1R,2S,5R)-2-Isopropyl-5-Methylcyclohexyl (R)-4-Methylbenzenesulfonimidate .

- Relevance : Sulfonimidates are electrophilic reagents used in nitrogen transfer reactions. The (1R) configuration here may influence reaction stereoselectivity.

- Applications : Synthetic intermediates in medicinal chemistry .

b. Aminoethyl Benzoate Derivatives

- Example: (S)-Methyl 4-(1-aminoethyl)benzoate (CAS: 222714-37-6) .

- Relevance: Demonstrates how aminoethyl and benzoate groups contribute to bioactivity. The (S) configuration contrasts with Mebenoside’s (1R), underscoring stereochemical divergence in pharmacological profiles.

- Applications : Used in peptide mimetics and enzyme inhibitors .

Q & A

Q. How to optimize the enantioselective synthesis of (1R)-Mebenoside to ensure high stereochemical purity?

- Methodology: Utilize chiral catalysts (e.g., asymmetric organocatalysts or transition-metal complexes) and monitor reaction parameters (temperature, solvent polarity). Validate purity via chiral HPLC with polarimetric detection and compare retention times to standards. Aim for ≥98% enantiomeric excess (ee) using integration of chromatographic peaks .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of (1R)-Mebenoside?

- Methodology: Combine X-ray crystallography (for absolute configuration), circular dichroism (CD) spectroscopy, and nuclear Overhauser effect (NOE) NMR experiments. Cross-validate with computational simulations (e.g., density functional theory) .

Q. How to assess the chemical stability of (1R)-Mebenoside under varying physiological conditions?

- Methodology: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2–3.5) and plasma (pH 7.4) at 37°C. Use LC-MS/MS to quantify degradation products and identify hydrolytic or oxidative pathways. Report half-life (t₁/₂) and degradation kinetics .

Q. What in vitro models are appropriate for initial bioactivity screening of (1R)-Mebenoside?

- Methodology: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT or ATP-based viability tests). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical power. Normalize data to vehicle-treated groups .

Advanced Research Questions

Q. How does the stereochemistry of Mebenoside influence its interaction with specific biological targets compared to other enantiomers?

- Methodology: Perform molecular docking studies (e.g., AutoDock Vina) using resolved protein structures (PDB). Validate with surface plasmon resonance (SPR) to measure binding affinities (KD). Compare IC₅₀ values of (1R)- and (1S)-enantiomers in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data of (1R)-Mebenoside across studies?

- Methodology: Conduct meta-analysis of published datasets, adjusting for variables (e.g., cell line origin, assay protocols). Use Bland-Altman plots to assess inter-study variability. Replicate key experiments under standardized conditions .

Q. How to design a pharmacokinetic study for (1R)-Mebenoside that accounts for metabolic chiral inversion?

- Methodology: Administer (1R)-Mebenoside to rodent models and collect plasma/tissue samples at timed intervals. Quantify enantiomers via chiral LC-MS/MS. Calculate AUC₀–∞ and monitor inversion using kinetic modeling (e.g., NONMEM) .

Q. What statistical approaches control for false discovery rates in high-throughput screening of (1R)-Mebenoside derivatives?

- Methodology: Apply Benjamini-Hochberg correction (FDR ≤ 0.05) to p-values from ANOVA or t-tests. Predefine effect size thresholds (Cohen’s d ≥ 0.8) and use power analysis to determine sample size .

Q. How to elucidate the in vivo mechanism of action of (1R)-Mebenoside using multi-omics integration?

Q. What computational methods predict the solid-state behavior of (1R)-Mebenoside for crystallization optimization?

- Methodology: Apply molecular dynamics simulations (e.g., GROMACS) to study polymorph stability. Correlate with experimental XRPD data and Hansen solubility parameters. Optimize solvent systems via ternary phase diagrams .

Methodological Considerations

- Experimental Design : Ensure independent/dependent variables are clearly defined, with controls for confounding factors (e.g., solvent impurities, temperature fluctuations) .

- Data Reproducibility : Report detailed protocols in Supporting Information, including instrument parameters and raw data repositories .

- Peer Review Preparation : Address potential reviewer critiques by preemptively discussing limitations (e.g., sample size, assay sensitivity) and validating key findings with orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.